
Dihydroergosine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroergosine tartrate is a derivative of ergot alkaloids, which are compounds produced by fungi of the genus Claviceps. These alkaloids have a wide range of biological activities and have been used in medicine for centuries. This compound, specifically, is known for its vasoconstrictive properties and is used in the treatment of migraines and other vascular headaches .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergosine tartrate typically involves the hydrogenation of ergotamine. This process reduces the double bond in the ergoline ring system, resulting in the formation of dihydroergosine. The reaction is usually carried out under high pressure with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea, followed by extraction and purification of ergotamine. The ergotamine is then hydrogenated to produce dihydroergosine, which is subsequently reacted with tartaric acid to form the tartrate salt .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroergosine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Various substituents can be introduced into the ergoline ring system under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergosine, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Dihydroergosine tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other ergot alkaloids.
Biology: It is used to study the effects of ergot alkaloids on biological systems.
Medicine: It is used in the treatment of migraines and other vascular headaches.
Mecanismo De Acción
Dihydroergosine tartrate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps to alleviate the symptoms of migraines. Additionally, it interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine tartrate: Another ergot alkaloid used in the treatment of migraines.
Dihydroergotamine mesylate: A closely related compound with similar pharmacological properties.
Uniqueness
Dihydroergosine tartrate is unique in its balance of efficacy and safety. While it is effective in treating migraines, it has a lower incidence of side effects such as nausea and vomiting compared to ergotamine tartrate .
Propiedades
Número CAS |
73986-92-2 |
|---|---|
Fórmula molecular |
C34H45N5O11 |
Peso molecular |
699.7 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1 |
Clave InChI |
UDPYRBOUPWEPSB-XPCIGUNVSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


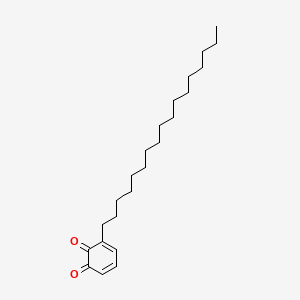
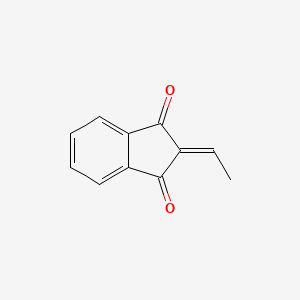

![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
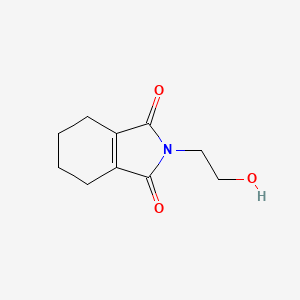
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
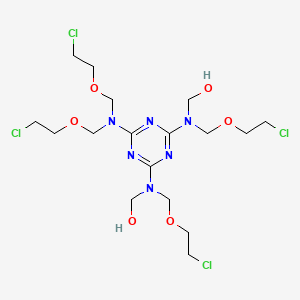
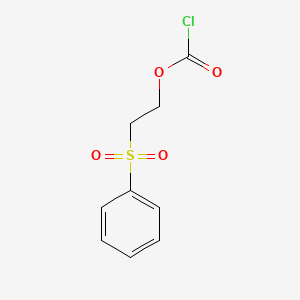
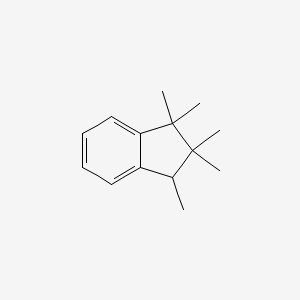
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
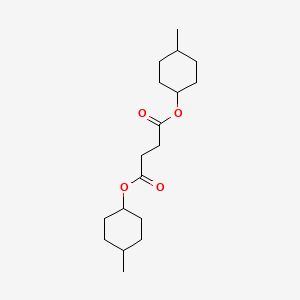

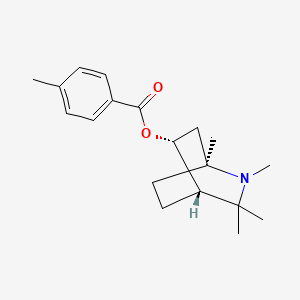
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
